molecular formula C15H18N2O4S B2922458 (E)-ethyl 2-(4-amino-4-oxobut-2-enamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate CAS No. 367908-33-6

(E)-ethyl 2-(4-amino-4-oxobut-2-enamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate

Cat. No.: B2922458
CAS No.: 367908-33-6
M. Wt: 322.38
InChI Key: AKUAVSNKOZCVGP-BQYQJAHWSA-N
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Description

The compound “(E)-ethyl 2-(4-amino-4-oxobut-2-enamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate” is a functionalized 4,5,6,7-tetrahydrobenzo[b]thiophene derivative characterized by an ethyl carboxylate group at position 3, a conjugated (E)-4-amino-4-oxobut-2-enamido substituent at position 2, and a saturated cyclohexene ring fused to the thiophene core. This structure combines a rigid heterocyclic framework with polar functional groups, making it a candidate for diverse biological activities. Its synthesis likely involves modifications of the 2-amino group on the tetrahydrobenzo[b]thiophene scaffold, a common precursor in heterocyclic chemistry .

Properties

IUPAC Name

ethyl 2-[[(E)-4-amino-4-oxobut-2-enoyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O4S/c1-2-21-15(20)13-9-5-3-4-6-10(9)22-14(13)17-12(19)8-7-11(16)18/h7-8H,2-6H2,1H3,(H2,16,18)(H,17,19)/b8-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKUAVSNKOZCVGP-BQYQJAHWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)C=CC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)/C=C/C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-ethyl 2-(4-amino-4-oxobut-2-enamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate is a compound belonging to a class of tetrahydrobenzothiophene derivatives. These compounds have garnered attention due to their potential biological activities, particularly in antibacterial and anticancer applications. This article reviews the biological activity of this specific compound based on recent research findings, including its mechanism of action, efficacy against various pathogens, and cytotoxicity profiles.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C14H17N3O3S\text{C}_{14}\text{H}_{17}\text{N}_{3}\text{O}_{3}\text{S}

This compound features a benzo[b]thiophene core which is crucial for its biological activity.

Antibacterial Activity

Recent studies have demonstrated that compounds within the tetrahydrobenzothiophene class exhibit significant antibacterial properties. For instance:

  • Minimum Inhibitory Concentration (MIC) values for various synthesized compounds have shown effectiveness against common bacterial strains:
    • E. coli: MIC values ranged from 0.64 to 19.92 μM.
    • P. aeruginosa: MIC values ranged from 0.72 to 45.30 μM.
    • S. aureus: MIC values ranged from 1.11 to 99.92 μM.

Among these, specific derivatives have been identified with outstanding activity; for example, one compound demonstrated an MIC of 1.11 μM against E. coli and S. aureus .

The mechanism by which this compound exerts its antibacterial effects appears to involve inhibition of methionine aminopeptidases (MetAPs). These enzymes are crucial for bacterial growth and survival:

CompoundTarget EnzymeInhibition (%) at 100 µM
Compound 1gSpMetAP84%
Compound 3dMtMetAP79%
Compound 5eEfMetAP87%

This differential inhibition suggests that the compound may be selectively targeting bacterial MetAPs while sparing human enzymes .

Cytotoxicity Profile

The cytotoxic effects of the compound were evaluated using the MTT assay on HepG2 cell lines:

CompoundConcentration Range (µg/ml)Cytotoxicity Observed
Compound 1g50 - 450Moderate (195 - 250)
Compound 1h50 - 450Non-cytotoxic
Compound 5e50 - 450Non-cytotoxic

Most compounds tested showed low cytotoxicity at higher concentrations, indicating a favorable therapeutic index .

Case Study: Antibacterial Efficacy

In a comparative study against standard antibiotics like ciprofloxacin and gentamicin, several tetrahydrobenzothiophene derivatives were found to outperform these controls in terms of MIC values against resistant strains of bacteria . This highlights the potential of these compounds as novel antibacterial agents.

Case Study: Anticancer Activity

Research has indicated that certain derivatives exhibit promising anticancer properties through apoptosis induction in cancer cell lines such as MCF-7. The IC50 values for some derivatives ranged from 23.2 μM to 49.9 μM , demonstrating significant potential for further development in cancer therapeutics .

Comparison with Similar Compounds

Key Observations :

  • The (E)-configuration of the enamide moiety ensures planarity, which may improve π-stacking interactions in contrast to flexible alkyl chains in compounds like 6o .

Key Observations :

  • Petasis reactions (used for 6o and 5l) offer modularity for introducing aryl/vinyl groups but suffer from moderate yields (22–62%) .
  • Knoevenagel condensations (B-M series) efficiently generate α,β-unsaturated amides but require activated methylene precursors .

Key Observations :

  • Antioxidant activity in the B-M series correlates with electron-withdrawing substituents , suggesting the target compound’s enamide group could similarly modulate redox properties.

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